
Ropitoin
Overview
Description
Ropitoin (TR2985) is a diphenylhydantoin derivative . It is an antiarrhythmic compound that causes a depression of the maximum upstroke velocity, which is used as a measure of cardiac function .
Molecular Structure Analysis
Ropitoin has a complex molecular structure with a molecular formula of C30H33N3O3 . It contains a total of 73 bonds, including 40 non-H bonds, 20 multiple bonds, 8 rotatable bonds, 2 double bonds, 18 aromatic bonds, 1 five-membered ring, and 4 six-membered rings .Scientific Research Applications
Antiarrhythmic Agent
Ropitoin is a novel antiarrhythmic agent . It has been found to have a significant effect on the normal action potential of different cardiac tissues, such as guinea-pig atrial and ventricular muscle, and dog Purkinje fibres . The main effect of Ropitoin on these tissues is a depression of the maximum upstroke velocity .
Frequency-Dependent Effects
The effects of Ropitoin are dependent on the frequency of stimulation, being stronger at higher frequencies . This frequency-dependent effect is due to the slow recovery of the maximum upstroke velocity induced by Ropitoin .
Membrane Potential Shift
In the presence of Ropitoin, a shift of 9 mV of the resting membrane potential-maximum upstroke velocity relationship to more negative potentials has been observed .
Action Potential Duration
Ropitoin has been found to increase the action potential duration of atrial muscle at 20% and 90% of repolarization . In contrast, it shortens the action potential duration of ventricular muscle at 20% and 90% of repolarization, and dog Purkinje fibres at 50% and 90% of repolarization .
Depression of Ventricular Slow Action Potentials
Ropitoin has been found to depress guinea-pig ventricular slow action potentials . This effect is stronger the higher the stimulation frequency .
Sodium Channel Binding
Ropitoin is believed to bind to the same receptor site in the sodium channel as mexiletine and quinidine . This binding could be responsible for some of its antiarrhythmic effects.
Mechanism of Action
Target of Action
Ropitoin, also known as TR2985, is a diphenylhydantoin derivative . It primarily targets the cardiac tissues , specifically the guinea-pig atrial and ventricular muscle, and dog Purkinje fibres . These tissues play a crucial role in the contraction and relaxation of the heart, thereby regulating the heart rhythm.
Mode of Action
Ropitoin interacts with its targets by causing a depression of the maximum upstroke velocity, which is used as a measure of cardiac function and an indirect index of the magnitude of the sodium current . This effect is dependent on the frequency of stimulation, being stronger at higher frequencies . In the presence of the drug, a shift of 9 mV of the resting membrane potential-maximum upstroke velocity relationship to more negative potentials is observed .
Biochemical Pathways
It is known that the drug induces a very slow component of recovery of the maximum upstroke velocity, explaining the frequency-dependent effects of the drug . The slow recovery of the maximum upstroke velocity induced by Ropitoin is dependent on the membrane potential, being faster at a more hyperpolarized membrane potential .
Result of Action
Ropitoin has several molecular and cellular effects. It increases the action potential duration of atrial muscle at 20% and 90% of repolarization . In contrast, the compound shortens the action potential duration of ventricular muscle at 20% and 90% of repolarization, and dog Purkinje fibres at 50% and 90% of repolarization . Additionally, Ropitoin depresses guinea-pig ventricular slow action potentials, with this effect being stronger at higher stimulation frequencies .
Safety and Hazards
properties
IUPAC Name |
5-(4-methoxyphenyl)-5-phenyl-3-[3-(4-phenylpiperidin-1-yl)propyl]imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O3/c1-36-27-15-13-26(14-16-27)30(25-11-6-3-7-12-25)28(34)33(29(35)31-30)20-8-19-32-21-17-24(18-22-32)23-9-4-2-5-10-23/h2-7,9-16,24H,8,17-22H2,1H3,(H,31,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKVGHCHHKKDBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCCN3CCC(CC3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866532 | |
| Record name | 5-(4-Methoxyphenyl)-5-phenyl-3-(3-(4-phenylpiperidino)propyl)-2,4-imidazolidindion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50866532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ropitoin | |
CAS RN |
56079-81-3 | |
| Record name | Ropitoin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056079813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(4-Methoxyphenyl)-5-phenyl-3-(3-(4-phenylpiperidino)propyl)-2,4-imidazolidindion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50866532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROPITOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/417FG5371N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



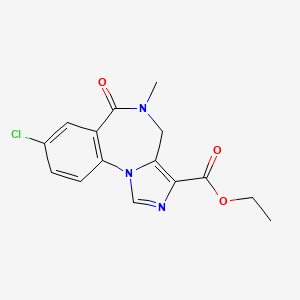

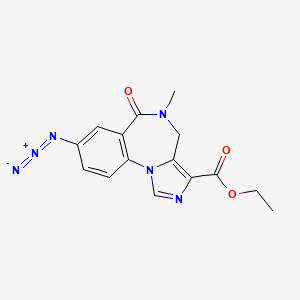
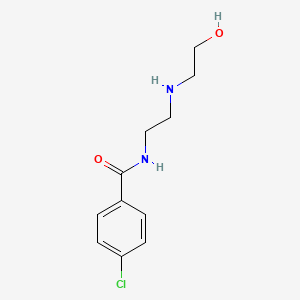
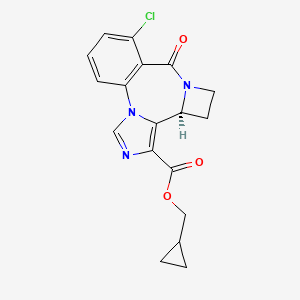
![Tert-butyl 5-methyl-6-oxo-5,6-dihydro-4h-imidazo[1,5-a]thieno[2,3-f][1,4]diazepine-3-carboxylate](/img/structure/B1679457.png)

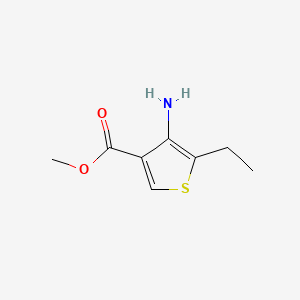

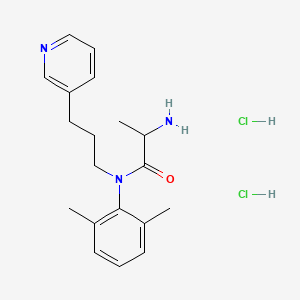
![6-(2-Chlorophenyl)-4h-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamide](/img/structure/B1679466.png)
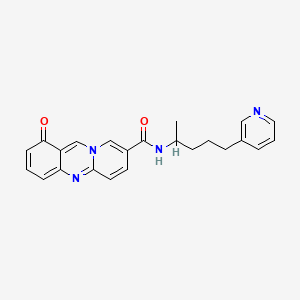
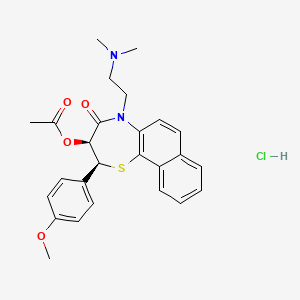
![(2E,4E)-5-(3-methoxyphenyl)-N-[(2R)-5-pyridin-3-ylpentan-2-yl]nona-2,4-dienamide](/img/structure/B1679469.png)